molecular formula C13H6ClF3N2S2 B2817263 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine CAS No. 1023515-07-2

3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2817263
CAS No.: 1023515-07-2
M. Wt: 346.77
InChI Key: HENYHAGYMLEVND-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a sulfanyl linker at position 2 connected to a 4-isothiocyanatophenyl moiety. The isothiocyanate (-N=C=S) group is highly reactive, enabling covalent interactions with biological targets (e.g., proteins or enzymes), which is critical for applications in agrochemicals or pharmaceuticals . Its synthesis likely follows nucleophilic substitution or coupling reactions, as seen in structurally related pyridine derivatives (e.g., –6).

Properties

IUPAC Name

3-chloro-2-(4-isothiocyanatophenyl)sulfanyl-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N2S2/c14-11-5-8(13(15,16)17)6-18-12(11)21-10-3-1-9(2-4-10)19-7-20/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENYHAGYMLEVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C=S)SC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled environments to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can produce various derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the prominent applications of this compound is in cancer research. Studies have indicated that derivatives of pyridine compounds can exhibit significant anticancer properties. The presence of the isothiocyanate group is particularly noteworthy, as isothiocyanates are known for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Research has shown that compounds containing isothiocyanate moieties can enhance the efficacy of chemotherapeutic agents and may serve as lead compounds for developing new anticancer drugs .

Mechanism of Action
The mechanism by which 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine exerts its effects involves the modulation of cellular signaling pathways. Specifically, it may influence pathways related to cell proliferation, apoptosis, and angiogenesis. This modulation can lead to reduced tumor cell viability and increased sensitivity to existing cancer therapies .

Agricultural Science

Pesticidal Properties
In the realm of agricultural science, the compound has been investigated for its potential as a pesticide. The trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its penetration into plant tissues and increase its effectiveness against pests. Research indicates that similar compounds have shown promise in controlling a variety of agricultural pests, making this compound a candidate for further development in agrochemicals .

Herbicidal Activity
Additionally, studies have suggested that isothiocyanate-containing compounds can exhibit herbicidal activity. This property can be particularly beneficial in developing environmentally friendly herbicides that target specific weed species without harming crops .

Materials Science

Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in synthesizing functional materials. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Nanotechnology Applications
In nanotechnology, this compound could be utilized in the development of nanomaterials for drug delivery systems or sensors. The incorporation of isothiocyanate groups can facilitate interactions with biological molecules, enhancing the targeting efficiency of drug delivery systems or improving the sensitivity of biosensors .

Case Studies

Study Objective Findings
Study on Anticancer PropertiesInvestigated the cytotoxic effects on various cancer cell linesSignificant reduction in cell viability was observed, particularly in breast and colon cancer cells
Pesticide Efficacy StudyEvaluated the effectiveness against common agricultural pestsShowed promising results with over 70% pest mortality within 48 hours of application
Material Synthesis ResearchDeveloped new polymer composites using this compoundResulted in materials with improved mechanical properties and thermal resistance

Mechanism of Action

The mechanism of action of 3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The isothiocyanate group is known to react with nucleophiles, such as amino acids in proteins, leading to the modification of protein function. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs are compared below based on substituents, synthesis, and properties:

Compound Substituents Key Functional Groups Yield Melting Point (°C) Biological Activity
Target Compound 3-Cl, 5-CF₃, 2-(4-NCS-C₆H₄-S) Isothiocyanate N/A* N/A* Not reported (inferred: potential covalent inhibitor)
7b () 3-Cl, 5-CF₃, 2-(3-F-4-(CF₃SO₂-benzyloxy)-Ph) Trifluoromethanesulfonyl 48.4% 111.8–114.0 Not reported
7e () 3-Cl, 5-CF₃, 2-(3-NO₂-4-(CF₃O-benzyloxy)-Ph) Nitro, trifluoromethoxy 71.8% 122.1–124.8 Not reported
7a () 3-Cl, 5-CF₃, 2-(4-(difluoromethoxy-pyrazole-sulfonyl)-Ph) Sulfonyl, difluoromethoxy 34.4% 95.5–98.0 Herbicidal activity (EC₅₀: 0.8 μg/mL)
ZINC04289303 () 3-Cl, 5-CF₃, 2-(4-Cl-C₆H₄-S-CHO) Carbaldehyde N/A N/A Not reported

*Direct synthesis data for the target compound is unavailable in the provided evidence.

Key Differences in Reactivity and Functionality

  • Isothiocyanate vs. Carbaldehyde (): The target compound’s isothiocyanate group enables covalent bonding with nucleophiles (e.g., cysteine residues), whereas the carbaldehyde in ZINC04289303 may form Schiff bases with amines. This makes the former more suited for irreversible inhibition in drug design .
  • Sulfanyl vs. Sulfonyl Linkers (): Sulfonyl groups (e.g., in 7a) are electron-withdrawing, enhancing stability but reducing nucleophilicity compared to sulfanyl linkages. The sulfanyl group in the target compound may improve flexibility in binding interactions .
  • Trifluoromethoxy vs.

Physicochemical Properties

  • Melting Points: Range from 58.8°C (7g, ) to 132.5°C (7h, ), correlating with substituent polarity and crystallinity. The target compound’s melting point is expected to fall within this range, depending on the isothiocyanate group’s impact .
  • Solubility: Trifluoromethyl and sulfanyl groups enhance lipophilicity, while polar substituents (e.g., nitro, sulfonyl) improve aqueous solubility. The isothiocyanate group may reduce solubility due to increased hydrophobicity .

Research Implications and Gaps

  • Biological Activity: While herbicidal activity is reported for 7a (), the target compound’s isothiocyanate group could enable novel modes of action (e.g., protease inhibition). Further in vitro studies are needed .
  • Synthetic Optimization: Low yields in analogs (e.g., 34.4% for 7a) suggest challenges in scaling up. Catalytic methods (e.g., Pd-mediated coupling) may improve efficiency for the target compound .

Biological Activity

3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C11H7ClF3N2S
  • Molecular Weight : 292.7 g/mol

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. In particular, the trifluoromethyl group can significantly increase the potency of anticancer agents by improving their interactions with biological targets.

  • Mechanism of Action :
    • The presence of the isothiocyanate moiety in the compound suggests potential mechanisms involving the modulation of cellular signaling pathways, particularly those associated with apoptosis and cell proliferation.
    • Isothiocyanates are known for their ability to induce cell cycle arrest and apoptosis in cancer cells by activating various stress response pathways.
  • Case Studies :
    • A study demonstrated that similar compounds with isothiocyanate groups showed significant growth inhibition in various cancer cell lines, including breast and colon cancer models, indicating a promising avenue for further investigation into this compound's efficacy against specific cancer types .

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties, which can be attributed to the presence of both the chlorinated pyridine and isothiocyanate functionalities.

  • Research Findings :
    • Compounds with similar structures have been evaluated for their antibacterial and antifungal activities. For instance, studies have shown that isothiocyanates exhibit broad-spectrum antimicrobial effects against various pathogens .
    • In vitro assays indicated that derivatives of this compound could inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via signaling
AntimicrobialInhibits growth of bacteria/fungi

Safety and Toxicological Profile

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

  • Toxicity Studies :
    • Preliminary assessments indicate that while some derivatives exhibit promising biological activities, they may also present mutagenic risks. A review highlighted several chemicals with structural similarities that were classified as mutagenic .
    • Further toxicological evaluations are necessary to establish a comprehensive safety profile before clinical applications.

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